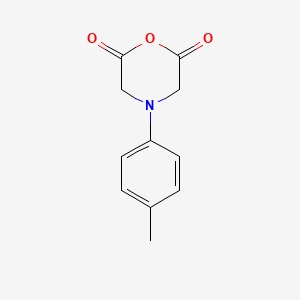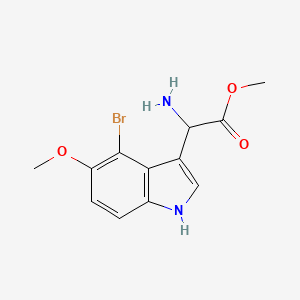
methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Bromination: The indole core is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Methoxylation: The brominated indole is then methoxylated at the 5-position using a methoxylating agent such as sodium methoxide in methanol.
Amination: The resulting compound undergoes amination at the 2-position using an amine source such as ammonia or an amine derivative.
Esterification: Finally, the compound is esterified to form the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Coupling: Palladium catalyst in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Coupling: Coupled products with extended carbon chains.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-2-(4-chloro-5-methoxy-1H-indol-3-yl)acetate
- Methyl 2-amino-2-(4-fluoro-5-methoxy-1H-indol-3-yl)acetate
- Methyl 2-amino-2-(4-iodo-5-methoxy-1H-indol-3-yl)acetate
Uniqueness
Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom at the 4-position, which can influence its reactivity and biological activity. The methoxy group at the 5-position also contributes to its distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H13BrN2O3 |
|---|---|
Peso molecular |
313.15 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13BrN2O3/c1-17-8-4-3-7-9(10(8)13)6(5-15-7)11(14)12(16)18-2/h3-5,11,15H,14H2,1-2H3 |
Clave InChI |
YLZLKGRFPFTVQI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)NC=C2C(C(=O)OC)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B13628900.png)

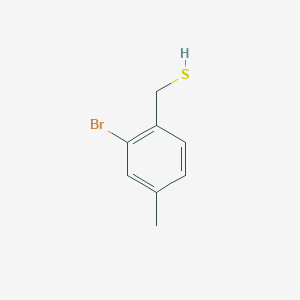
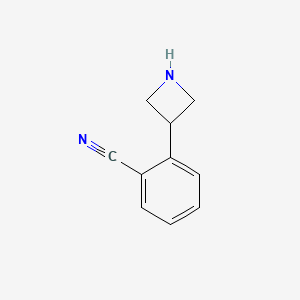
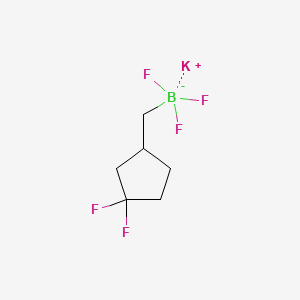
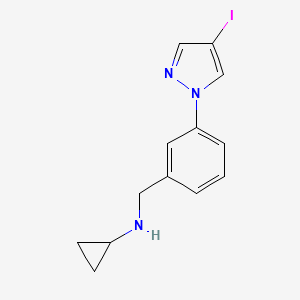

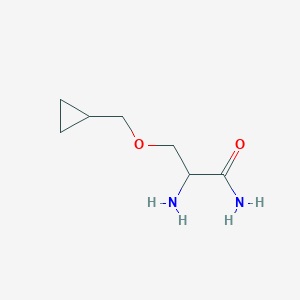

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid](/img/structure/B13628956.png)
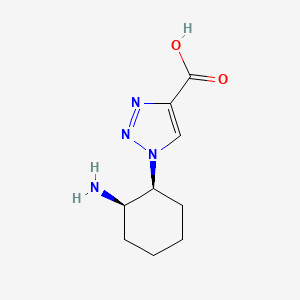
![1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B13628962.png)
